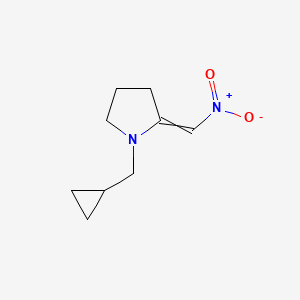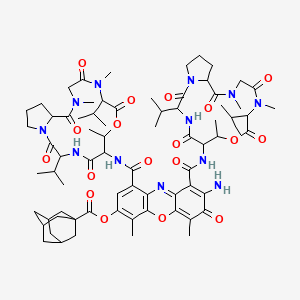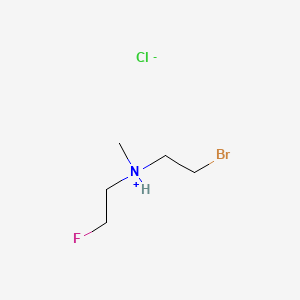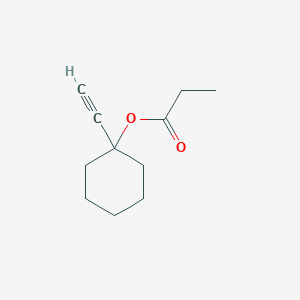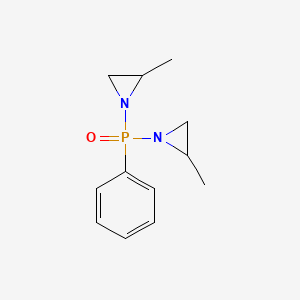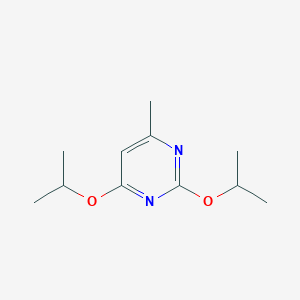
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is an organic compound that belongs to the class of organothiophosphate compounds. It is characterized by the presence of a dinitrophenyl group, a methylpropyl group, and a carbonothioate moiety. This compound is known for its applications in various fields, including agriculture and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate typically involves the reaction of 2-(1-methylpropyl)-4,6-dinitrophenol with methyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(1-methylpropyl)-4,6-dinitrophenol} + \text{methyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the final product.
化学反应分析
Types of Reactions
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate involves the inhibition of specific enzymes and proteins. The compound interacts with the active sites of these enzymes, leading to the disruption of their normal functions. The molecular targets include enzymes involved in metabolic pathways, which results in the inhibition of essential biochemical processes.
相似化合物的比较
Similar Compounds
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate: Unique due to its specific substitution pattern and functional groups.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorothioate: Similar structure but with a phosphorothioate group instead of a carbonothioate group.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorodithioate: Contains a phosphorodithioate group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in scientific research and industrial applications make it a valuable compound in multiple fields.
属性
CAS 编号 |
5389-12-8 |
|---|---|
分子式 |
C12H14N2O6S |
分子量 |
314.32 g/mol |
IUPAC 名称 |
(2-butan-2-yl-4,6-dinitrophenyl) methylsulfanylformate |
InChI |
InChI=1S/C12H14N2O6S/c1-4-7(2)9-5-8(13(16)17)6-10(14(18)19)11(9)20-12(15)21-3/h5-7H,4H2,1-3H3 |
InChI 键 |
AYECJGKYACALJY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


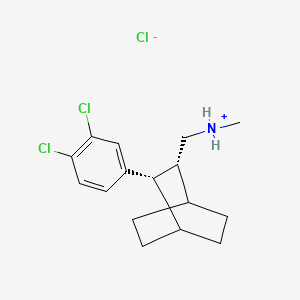

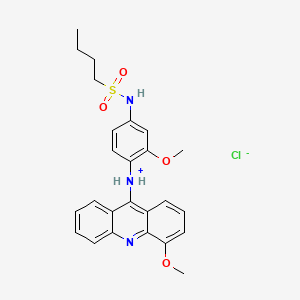
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
